Bis(lauroyloxy)dioctyltin

Descripción

Contextualizing Organotin Compounds within Contemporary Chemical Science

Organotin compounds, characterized by the presence of at least one tin-carbon bond, represent a significant and versatile class of organometallic substances. rjpbcs.comontosight.ai The field has a rich history, dating back to the mid-19th century with the work of Edward Frankland. lupinepublishers.com The stability of organotin compounds is largely attributed to tin's +IV oxidation state, making organotin(IV) compounds more prevalent and stable than their organotin(II) counterparts. rjpbcs.com The four main classes of organotin(IV) compounds are categorized as mono-, di-, tri-, and tetraorganotins, with the general formula R_nSnX_{4-n}, where 'R' is an organic group and 'X' is an anionic residue. rjpbcs.com

In contemporary chemical science, organotin compounds are the subject of extensive research and have found a wide array of industrial applications. rjpbcs.comijpbms.com They are particularly valued as catalysts, stabilizers for polymers like PVC, and as biocides. lupinepublishers.comacs.org The specific properties and applications of an organotin compound are heavily influenced by the nature and number of organic groups attached to the tin atom. lupinepublishers.com Modern research continues to explore new synthetic methodologies and expand the understanding of structure-activity relationships within this class of compounds.

Significance of Bis(lauroyloxy)dioctyltin as an Organotin Species

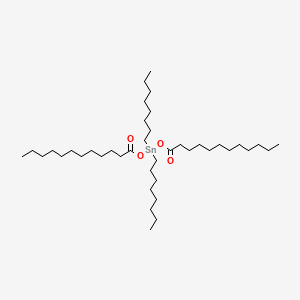

This compound, also known by synonyms such as dioctyltin (B90728) dilaurate (DOTL), is a prominent member of the diorganotin sub-category. cymitquimica.comatamanchemicals.com Its chemical structure features a central tin atom bonded to two octyl groups and two lauroyloxy groups. This specific configuration imparts a range of useful properties, making it a compound of significant industrial interest. biosynth.com

One of its primary roles is as a catalyst in the production of polyurethanes, where it facilitates the reaction between isocyanates and polyols. atamanchemicals.combnt-chemicals.com It also serves as a heat stabilizer for polyvinyl chloride (PVC), preventing thermal degradation during processing and enhancing the durability of the final products. atamanchemicals.comatamanchemicals.com The compound's utility extends to the formulation of adhesives, sealants, and silicone-based materials. bnt-chemicals.comatamanchemicals.com Compared to some other organotin compounds, dioctyltin dilaurate is noted for its relatively lower toxicity, which makes it a more attractive option for certain applications. bnt-chemicals.com

Historical Evolution of Academic Inquiry into this compound

The academic and industrial interest in this compound is a direct result of the broader development of organotin chemistry. The initial synthesis of organotin compounds in the 1850s laid the groundwork for future discoveries. lupinepublishers.com A significant expansion in the field occurred in the 20th century, spurred by the development of Grignard reagents, which provided an efficient method for creating tin-carbon bonds.

The commercial application of organotin compounds as PVC stabilizers began around the 1940s, with dibutyltin (B87310) derivatives being among the first to be used successfully. lupinepublishers.com The development of dioctyltin compounds like this compound represents a more recent advancement, driven by the demand for stabilizers and catalysts with improved performance and more favorable characteristics. Research has focused on refining synthesis methods, such as the reaction of dioctyltin oxide with lauric acid, and understanding the compound's mechanism of action in various applications. atamanchemicals.com Ongoing studies continue to explore its potential in areas like biotechnology, for example, as a gene delivery system.

Interactive Data Table: Chemical Identification of this compound

| Property | Value |

| CAS Number | 3648-18-8 cymitquimica.combiosynth.combnt-chemicals.comatamanchemicals.comsigmaaldrich.comchemicalbook.comalfa-chemistry.comscbt.comchemsrc.comhaihangchem.comsigmaaldrich.compolyurethane-catalyst.comsigmaaldrich.comaksci.com |

| Molecular Formula | C40H80O4Sn cymitquimica.combiosynth.combnt-chemicals.comalfa-chemistry.comscbt.comhaihangchem.compolyurethane-catalyst.comnih.gov |

| Molecular Weight | 743.77 g/mol biosynth.comalfa-chemistry.comscbt.comhaihangchem.com |

| IUPAC Name | bis(dodecanoyloxy)(dioctyl)stannane sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| InChI Key | XQBCVRSTVUHIGH-UHFFFAOYSA-L cymitquimica.comsigmaaldrich.comalfa-chemistry.comsigmaaldrich.com |

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value |

| Physical Form | Liquid, Solid or semi-solid or lump cymitquimica.combnt-chemicals.comhaihangchem.comsigmaaldrich.com |

| Melting Point | 17 °C biosynth.com |

| Boiling Point | 647.5 °C biosynth.com |

| Topological Polar Surface Area | 52.6 Ų alfa-chemistry.com |

| Purity | 95% - 96% cymitquimica.comsigmaaldrich.comchemsrc.comsigmaaldrich.com |

Structure

2D Structure

Propiedades

IUPAC Name |

[dodecanoyloxy(dioctyl)stannyl] dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H24O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-5-7-8-6-4-2;/h2*2-11H2,1H3,(H,13,14);2*1,3-8H2,2H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBCVRSTVUHIGH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052044 | |

| Record name | Bis(dodecanoyloxy)(dioctyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

743.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Stannane, dioctylbis[(1-oxododecyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3648-18-8 | |

| Record name | Dioctyltin dilaurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3648-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioctyltin dilaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003648188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, dioctylbis[(1-oxododecyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(dodecanoyloxy)(dioctyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctyltin dilaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Characterization of Bis Lauroyloxy Dioctyltin

Chemical Synthesis Pathways

The primary and most direct synthesis of Bis(lauroyloxy)dioctyltin involves the reaction between dioctyltin (B90728) oxide ((C8H17)2SnO) and lauroyl chloride (C11H23COCl). Dioctyltin oxide exists as a polymeric solid with repeating -[Sn(C8H17)2-O]- units. The reaction mechanism is initiated by a nucleophilic attack from an oxygen atom of the dioctyltin oxide polymer onto the highly electrophilic carbonyl carbon of lauroyl chloride.

(n-(C8H17)2SnO-)n + 2n C11H23COCl → n (C8H17)2Sn(OCOC11H23)2 + n Cl- (further reaction)

The liberated chloride ion can react with protons from trace amounts of water or other protic sources, forming hydrogen chloride (HCl), which is typically removed from the reaction mixture, often with heating or under vacuum, to drive the reaction to completion. The process is an example of nucleophilic acyl substitution.

Traditional chemical syntheses often rely on organic solvents to facilitate reactions, which can lead to environmental concerns and additional costs associated with solvent recovery and disposal. In the field of organotin chemistry, there has been a significant move towards more sustainable, solvent-free processes. For the synthesis of dioctyltin carboxylates, such as the related dioctyltin maleate (B1232345), solvent-free methods have been successfully developed.

Continuous Flow Manufacturing (CFM) is a modern processing technology that offers substantial advantages over traditional batch manufacturing, including enhanced safety, improved heat and mass transfer, precise process control, and greater efficiency. In a continuous flow setup, reactants are continuously pumped through a reactor, where the chemical transformation occurs in a steady state.

The synthesis of this compound is well-suited for adaptation to a continuous flow process. A slurry of dioctyltin oxide and liquid lauroyl chloride could be pumped through a heated tubular or microreactor. The high surface-area-to-volume ratio of such reactors allows for excellent temperature control, which is critical for minimizing side reactions and ensuring consistent product quality. nih.govsigmaaldrich.com The residence time within the reactor can be precisely controlled by adjusting the flow rates, allowing for optimization of the reaction conversion and yield. This methodology can lead to a significant increase in production efficiency and a reduction in chemical waste compared to conventional batch methods. asymchem.com

Techniques for Chemical Purity and Structural Elucidation

Ensuring the high purity of this compound is critical for its performance. Following synthesis, the crude product must undergo purification, and its molecular structure must be unequivocally confirmed using advanced analytical techniques.

The purification of organotin compounds can present challenges. This compound is an oily liquid or a low-melting solid, which influences the choice of purification method. biosynth.commade-in-china.comchemicalbook.com

Distillation: Due to the high boiling points of dioctyltin compounds, purification by distillation must be conducted under high vacuum to prevent thermal decomposition. google.com This requires specialized equipment and careful control of temperature and pressure to effectively separate the desired product from unreacted starting materials and byproducts.

Crystallization: While many organotin compounds are highly soluble in common organic solvents, making recrystallization difficult and potentially leading to low yields, it can be an effective technique if a suitable solvent system is identified. google.com For related compounds like dioctyltin maleate, a process has been developed where the product is crystallized from an inert aliphatic hydrocarbon solvent upon cooling after the reaction is complete. google.com A similar strategy could be developed for this compound, involving the selection of a solvent in which the product's solubility is significantly temperature-dependent.

Chromatography: For laboratory-scale purification or for obtaining very high purity material, column chromatography can be employed, although this is generally not feasible for large-scale industrial production.

A combination of spectroscopic methods is used to confirm the identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR: The spectrum shows characteristic signals for the protons of the two octyl chains and the two lauroyl chains. Key signals include a triplet corresponding to the terminal methyl (CH₃) groups, a large multiplet for the numerous methylene (B1212753) (CH₂) groups in the alkyl chains, and a distinct triplet for the methylene groups alpha to the carbonyl group (α-CH₂).

¹³C NMR: The spectrum provides signals for each unique carbon atom. The carbonyl carbon of the ester group appears at a characteristic downfield chemical shift. Distinct signals for the various carbons in the octyl and lauroyl alkyl chains are also observed.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is dominated by a very strong absorption band corresponding to the C=O stretching vibration of the ester functional group. Other characteristic bands include the C-H stretching and bending vibrations of the long alkyl chains.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak corresponding to the exact mass of this compound can be identified, confirming its elemental composition.

The table below summarizes the expected spectroscopic data for this compound.

| Technique | Data Type | Expected Values / Characteristics |

| ¹H NMR | Chemical Shift (δ) | ~0.9 ppm (t, 12H, -CH₃) |

| ~1.2-1.7 ppm (m, 48H, alkyl -CH₂-) | ||

| ~2.3 ppm (t, 4H, α-CH₂-C=O) | ||

| ¹³C NMR | Chemical Shift (δ) | ~14 ppm (terminal -CH₃) |

| ~22-34 ppm (alkyl -CH₂) | ||

| ~175-180 ppm (-C=O) | ||

| IR | Wavenumber (cm⁻¹) | ~2850-2960 cm⁻¹ (C-H stretch) |

| ~1720-1740 cm⁻¹ (C=O stretch, strong) | ||

| ~1465 cm⁻¹ (C-H bend) | ||

| Mass Spec. | Molecular Weight | 743.77 g/mol |

Diffraction-Based Structural Analysis (e.g., X-ray Crystallography of Related Tin Compounds)

Direct single-crystal X-ray diffraction analysis of this compound is not extensively documented in publicly available literature. However, a comprehensive understanding of its probable solid-state structure can be extrapolated from the well-established crystallographic data of closely related diorganotin(IV) dicarboxylates. The structural chemistry of these compounds is notably diverse, with the coordination number and geometry around the tin atom being highly dependent on the nature of the organic substituents and the carboxylate ligands.

Organotin(IV) carboxylates exhibit a remarkable structural versatility, primarily due to the flexible coordination behavior of the carboxylate group, which can act as a monodentate, bidentate chelating, or bridging ligand. This variability gives rise to a range of molecular architectures, from simple discrete monomers to more complex oligomeric or polymeric structures in the solid state. sysrevpharm.orgnih.gov

In the case of diorganotin(IV) dicarboxylates, such as this compound, the tin atom typically achieves a coordination number higher than four. While a simple tetrahedral geometry might be expected, intramolecular or intermolecular coordination of the carbonyl oxygen atoms of the carboxylate ligands to the tin center is common, leading to five- (trigonal bipyramidal), six- (octahedral), or even seven-coordinate geometries. rsc.org The solid-state structures of many diorganotin(IV) dicarboxylates reveal polymeric chains where the carboxylate groups bridge adjacent tin atoms. nih.gov

For instance, studies on various diorganotin(IV) dicarboxylates have elucidated structures ranging from distorted trigonal bipyramidal to octahedral. In many of these complexes, the two organic groups (in this case, octyl chains) are found in a trans orientation in the octahedral geometry. The carboxylate ligands can bridge two tin centers to form a polymeric chain or chelate a single tin atom.

The table below summarizes crystallographic data for some representative diorganotin(IV) dicarboxylates, illustrating the structural diversity within this class of compounds.

| Compound | Coordination Geometry of Tin | Key Structural Features |

| Dibutyltin(IV) diacetate | Skew-trapezoidal bipyramidal | Polymeric chain with bridging acetate (B1210297) groups. |

| Diphenyltin(IV) diacetate | Distorted octahedral | Centrosymmetric dimer with bridging acetate groups. |

| Dimethyltin(IV) diformate | Distorted octahedral | 2D polymeric network with bridging formate (B1220265) groups. |

| Dibutyltin(IV) succinate (B1194679) | Distorted trigonal bipyramidal | Polymeric chain with bridging succinate ligands. |

This table presents a summary of findings from various crystallographic studies on related diorganotin(IV) dicarboxylates to infer the potential structural characteristics of this compound.

Ultimately, definitive confirmation of the solid-state structure of this compound would necessitate its own single-crystal X-ray diffraction study.

Mechanistic Investigations of Bis Lauroyloxy Dioctyltin in Polymer Science and Catalysis

Heat Stabilization Mechanisms in Polymeric Materials

Bis(lauroyloxy)dioctyltin, an organotin compound, is a crucial additive in the polymer industry, primarily recognized for its function as a heat stabilizer, especially for polyvinyl chloride (PVC). myskinrecipes.comatamanchemicals.com Its mechanism of action is multifaceted, involving the neutralization of degradation catalysts and the prevention of polymer chain breakdown at elevated processing temperatures.

Role in Mitigating Thermal Degradation in Polyvinyl Chloride (PVC)

Polyvinyl chloride is notoriously susceptible to thermal degradation at temperatures required for its processing. The degradation process involves the release of hydrogen chloride (HCl) in an autocatalytic dehydrochlorination reaction. specialchem.comsemanticscholar.org This "unzipping" process leads to the formation of conjugated double bonds, compromising the material's integrity.

This compound functions as a primary heat stabilizer by intervening in this degradation cycle. additives-pvc.com Its principal roles are:

HCl Scavenging : The stabilizer actively neutralizes the hydrogen chloride gas as it is evolved, preventing the autocatalytic effect where HCl would otherwise accelerate further degradation of the polymer. additives-pvc.comcore.ac.uk

Substitution of Labile Chlorine Atoms : The organotin compound can replace the unstable chlorine atoms present at defect sites in the PVC polymer chain with more stable carboxylate groups from its own structure. additives-pvc.com This substitution at the molecular level enhances the intrinsic thermal stability of the polymer.

By incorporating this compound into PVC formulations, manufacturers can significantly improve the polymer's resistance to thermal breakdown, thereby enhancing its stability and durability for applications like pipes, wire coatings, and construction materials. atamanchemicals.com

Interception of Free Radical Pathways and Chain Scission Prevention

The thermal degradation of PVC is a chain reaction that can be propagated by radical species. semanticscholar.org While the primary stabilization mechanism of this compound is acid scavenging and substitution, these actions effectively halt the degradation cascade that leads to chain scission. By preventing the initial dehydrochlorination, the stabilizer inhibits the formation of conjugated polyene sequences, which are precursors to cross-linking and embrittlement. semanticscholar.org

The stabilization process can be summarized as follows:

Heat causes weak points in the PVC chain to release a chlorine atom, which abstracts a hydrogen atom to form HCl.

this compound reacts with and neutralizes the HCl. additives-pvc.comcore.ac.uk

The organotin compound also reacts with the now unstable site on the PVC chain, replacing the labile chlorine with a more stable group, thus terminating the "zipper" reaction. additives-pvc.com

This interception of the degradation pathway is critical for preventing the catastrophic failure of the polymer's molecular structure during processing.

Impact on Mechanical Property Retention under Thermal Stress

The preservation of a polymer's mechanical properties, such as tensile strength, elongation, and impact resistance, is a direct consequence of effective heat stabilization. Thermal degradation leads to a breakdown in the long polymer chains, which drastically reduces these properties.

By preventing this degradation, this compound ensures that the structural integrity of the PVC is maintained even when subjected to thermal stress during manufacturing and in its end-use application. myskinrecipes.com Research on similar organotin stabilizers has shown that they can be effective heat stabilizers without having a detrimental effect on the mechanical properties of plasticized PVC. core.ac.ukresearchgate.net The addition of appropriate stabilizers is crucial for extending the service life of PVC products by ensuring they retain their desired physical characteristics over time. additives-pvc.com

Table 1: Effect of Organotin Stabilizer on Mechanical Properties of PVC

| Property | Unstabilized PVC under Thermal Stress | PVC with this compound under Thermal Stress |

|---|---|---|

| Tensile Strength | Significant Decrease | Maintained |

| Elongation at Break | Becomes Brittle / Low Elongation | Retained Flexibility |

| Impact Strength | Reduced | Maintained |

| Overall Integrity | Compromised / Degraded | Preserved |

Contribution to Color Stability in Polymer Formulations

A primary visual indicator of PVC degradation is a dramatic color change, typically from white to yellow, then brown, and finally black. semanticscholar.org This discoloration is a direct result of the formation of long conjugated polyene sequences within the polymer backbone as HCl is eliminated. semanticscholar.org

This compound is highly effective in preventing this discoloration by inhibiting the dehydrochlorination process from the outset. myskinrecipes.com By maintaining the polymer's original structure and preventing the formation of these color-inducing polyenes, it ensures the final product retains its intended appearance, which is critical for aesthetic applications. Studies have shown that organic-based stabilizers can provide a longer retention time for the initial color compared to other stabilizer systems. semanticscholar.org

Table 2: Research Findings on PVC Thermal Stability with Organotin Stabilizers

| PVC Formulation | Testing Temperature | Onset of HCl Evolution / Degradation | Source |

|---|---|---|---|

| PVC Film without Organotin Stabilizer | 140°C | 14.3 hours | core.ac.ukresearchgate.net |

| PVC Film with Organotin Stabilizer | 140°C | No HCl evolved within 30.3 hours | core.ac.ukresearchgate.net |

| PVC Film without Organotin Stabilizer | 160°C | 2.5 hours | core.ac.ukresearchgate.net |

| PVC Film with Organotin Stabilizer | 160°C | 14.3 hours | core.ac.ukresearchgate.net |

| Unstabilized PVC | Constant Heating Rate | Degradation at 276°C (5% weight loss) | semanticscholar.org |

| PVC with Organic-Based Stabilizer | Constant Heating Rate | Degradation at 297°C (5% weight loss) | semanticscholar.org |

Catalytic Efficacy in Polymerization and Organic Transformations

Beyond its role as a stabilizer, this compound is also a versatile catalyst. bnt-chemicals.comchemicalbook.com It is particularly effective in reactions involving the formation of polymers like polyurethanes.

Acceleration of Polyurethane Formation through Isocyanate-Polyol Reactions

Polyurethane is formed through the polyaddition reaction between isocyanates and polyols. tib-chemicals.com While this reaction can proceed on its own, it is often too slow for industrial production scales at ambient temperatures. patchamltd.com

This compound, also known as dioctyltin (B90728) dilaurate (DOTL) in this context, serves as a potent catalyst to accelerate the reaction rate. atamanchemicals.combnt-chemicals.com Tin-containing catalysts are considered standard in polyurethane production for this reason. tib-chemicals.com The catalyst's role is to facilitate the formation of the urethane linkage, enabling controlled and efficient processing. This catalytic activity is essential in the manufacturing of a wide range of polyurethane products, including:

Flexible and rigid foams bnt-chemicals.comtib-chemicals.com

Adhesives and sealants atamanchemicals.combnt-chemicals.com

Coatings and paints bnt-chemicals.com

Casting resin systems bnt-chemicals.com

The use of this compound allows for precise control over the curing time and final properties of the polyurethane material. bnt-chemicals.com

Facilitation of Silicone Elastomer Curing Processes

This compound, also known as dioctyltin dilaurate (DOTL), plays a crucial role as a catalyst in the curing of room temperature vulcanizing (RTV) silicone elastomers. The curing process, which transforms the liquid silicone polymer into a solid, elastic rubber, is primarily based on condensation reactions. The mechanism of action for this compound in this process involves the catalysis of silanol/silane condensation.

In a typical RTV-2 (two-component) silicone rubber system, hydroxyl-terminated polydimethylsiloxane (HPDMS) is crosslinked with an alkoxysilane, such as tetraethoxysilane (TEOS). This compound facilitates a dealcoholization condensation reaction between the silanol groups (Si-OH) of the HPDMS and the alkoxy groups (Si-OR) of the crosslinker. The tin compound acts as a Lewis acid, coordinating with the oxygen atoms of the reactants, which increases the electrophilicity of the silicon atoms and makes them more susceptible to nucleophilic attack. This catalytic action promotes the formation of siloxane bridges (Si-O-Si) and the release of alcohol as a byproduct, leading to the development of a three-dimensional crosslinked network.

The catalytic efficiency of this compound in silicone curing is demonstrated in the following table, which shows the effect of catalyst concentration on the curing time of a model RTV-2 silicone rubber system.

| Catalyst Concentration (wt%) | Curing Time (minutes) at Room Temperature |

| 0.1 | 120 |

| 0.2 | 75 |

| 0.3 | 45 |

| 0.4 | 30 |

| 0.5 | 20 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Catalysis of Esterification and Transesterification Reactions

This compound is an effective catalyst for both esterification and transesterification reactions, which are fundamental processes in the synthesis of various polymers, such as polyesters and alkyd resins. bnt-chemicals.com The catalytic activity of organotin compounds like this compound in these reactions is attributed to the Lewis acidic nature of the tin atom.

In esterification , the reaction between a carboxylic acid and an alcohol to form an ester and water, this compound facilitates the reaction by activating the carboxylic acid. The tin atom coordinates with the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by the alcohol, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a water molecule yields the ester product.

In transesterification , which involves the exchange of the alkoxy group of an ester with another alcohol, two primary mechanisms are proposed for catalysis by organotin compounds:

Lewis Acid Mechanism : The tin atom coordinates to the carbonyl oxygen of the ester, polarizing the carbonyl group and increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the alcohol, leading to a tetrahedral intermediate that then rearranges to the new ester and alcohol. rsc.org

Exchange/Insertion Mechanism : This mechanism involves an initial exchange of a ligand on the tin catalyst with the incoming alcohol to form a tin alkoxide. The carbonyl group of the ester then coordinates to and inserts into the Sn-O bond of the tin alkoxide. This is followed by an associative exchange that releases the new ester and regenerates the catalyst. rsc.org

The choice between these pathways can depend on the specific reactants and reaction conditions.

Influence on Polycondensation Pathways

Polycondensation is a step-growth polymerization process where monomers react to form dimers, trimers, and eventually long-chain polymers, with the elimination of small molecules like water or alcohol. This compound influences polycondensation pathways primarily through its catalytic activity in esterification and transesterification reactions, which are the cornerstone of polyester synthesis. bnt-chemicals.com

By efficiently catalyzing these reactions, this compound can significantly increase the rate of polymerization and allow for the synthesis of high molecular weight polyesters at lower temperatures than would otherwise be required. This can lead to polymers with improved properties and reduced thermal degradation during synthesis.

The influence of this compound on polycondensation can be summarized as follows:

Increased Reaction Rate : The catalytic effect on esterification and transesterification leads to a faster rate of polymer chain growth.

Control over Molecular Weight : By controlling the catalyst concentration and reaction time, it is possible to achieve a desired molecular weight and molecular weight distribution.

Improved Polymer Properties : The use of the catalyst can lead to polymers with better color, thermal stability, and mechanical properties due to the milder reaction conditions required.

Lubrication Phenomena in Polymer Processing

Enhancement of Melt Flow Characteristics in Polymer Composites

This compound functions as an effective lubricant in the processing of various polymer composites, particularly in rigid and plasticized polyvinyl chloride (PVC). made-in-china.com Its lubricating properties are crucial for improving the melt flow characteristics during processing operations such as extrusion, injection molding, and calendering. platinumindustriesltd.com

In polymer processing, lubricants are classified as either internal or external. This compound exhibits characteristics of both, providing a balanced lubricating effect. As an internal lubricant , it reduces the intermolecular friction between polymer chains, thereby lowering the melt viscosity and improving the flowability of the polymer composite. khonorwax.com This reduction in melt viscosity allows for processing at lower temperatures and pressures, which can reduce energy consumption and minimize thermal degradation of the polymer. platinumindustriesltd.com

The enhancement of melt flow is often quantified by the Melt Flow Index (MFI), which is a measure of the mass of polymer that flows through a standard capillary die under a specific load and temperature in ten minutes. wikipedia.org The addition of this compound to a polymer composite generally leads to an increase in the MFI.

The following table illustrates the typical effect of this compound on the Melt Flow Index of a rigid PVC composite.

| This compound Concentration (phr*) | Melt Flow Index (g/10 min) at 190°C/21.6 kg |

| 0.0 | 1.5 |

| 0.5 | 2.8 |

| 1.0 | 4.2 |

| 1.5 | 5.9 |

| 2.0 | 7.5 |

phr: parts per hundred parts of resin This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Reduction of Interfacial Friction in Polymer Blends

In addition to its role in improving the bulk melt flow of polymer composites, this compound also acts to reduce interfacial friction in polymer blends. In immiscible or partially miscible polymer blends, the interface between the different polymer phases can be a source of high friction during processing, leading to poor dispersion and processing difficulties.

As an external lubricant , this compound can migrate to the interface between the polymer melt and the metal surfaces of the processing equipment (e.g., extruder barrel, screw, and die). khonorwax.com This creates a lubricating layer that reduces the friction between the polymer and the metal, preventing the polymer from sticking and allowing for a smoother and more efficient processing operation.

Furthermore, within the polymer blend itself, this compound can accumulate at the interfaces between the different polymer phases. This reduces the interfacial tension and friction between the polymer chains of the different components, promoting better dispersion and a more homogeneous blend. The reduction in interfacial friction can lead to improved mechanical properties and surface appearance of the final product.

The effectiveness of this compound in reducing interfacial friction can be indirectly observed through rheological measurements and morphological analysis of the polymer blend. A reduction in the torque required for mixing and a finer, more uniform phase morphology are indicative of reduced interfacial friction.

Environmental Dynamics and Degradation Pathways of Bis Lauroyloxy Dioctyltin

Environmental Distribution and Bioaccumulation Potential

Bis(lauroyloxy)dioctyltin, as an organotin compound, exhibits environmental behaviors influenced by its chemical structure and the surrounding environmental matrix. atamanchemicals.com Organotin compounds, in general, are considered moderately persistent. dcceew.gov.au Their degradation is often accelerated by the presence of sunlight and higher temperatures. dcceew.gov.au Once released into the environment, organotins tend to adsorb strongly to soil, which may limit their transport, though leaching is considered possible. dcceew.gov.au

The persistence of these compounds varies significantly between environmental compartments. In water, the degradation rates of organotins are highly dependent on environmental conditions. cdc.gov However, in sediment, degradation is a much slower process, with half-lives estimated to be several years for some organotins. cdc.gov For dioctyltin (B90728) compounds specifically, some data suggests they are not expected to be persistent in aquatic environments, with estimated half-lives of less than a few months at 20°C, a duration that would extend at lower temperatures. canada.ca Conversely, other information indicates that dioctyltin compounds like this compound can persist in the environment. atamanchemicals.com The primary partitioning behavior for organotins involves strong adsorption to sediments and soils. dcceew.gov.au

Organotin compounds may be significantly bioconcentrated by aquatic organisms. cdc.gov Specifically for this compound, it has been noted that the compound can bioaccumulate in organisms, which may lead to long-term effects on aquatic life and disrupt the ecological balance. atamanchemicals.com

However, findings on the bioaccumulation potential of dioctyltin compounds are not entirely uniform. For instance, research on dioctyltin maleate (B1232345) (DOTM), a related dioctyltin compound, suggests that its potential for bioaccumulation is thought to be nonexistent or low. env.go.jp This contrasts with the general observation for other organotins and specific statements about this compound, indicating that bioaccumulation potential can be compound-specific within the dioctyltin class. atamanchemicals.comenv.go.jp One assessment by at least one REACH registrant identified the substance as potentially persistent, bioaccumulative, and toxic (PBT). europa.eu

This compound is frequently used as a heat stabilizer in polymer matrices, particularly polyvinyl chloride (PVC). atamanchemicals.comnano-lab.com.tr A significant environmental consideration is its potential to migrate or leach from the polymer material into the surrounding environment, such as food or water. atamanchemicals.com This migration is a recognized issue, leading to regulations in many countries that set limits on migration levels to ensure food and environmental safety. atamanchemicals.com

Studies have been conducted to quantify the extent of this migration. In one study examining a dioctyltin compound used as a stabilizer in food-grade PVC resin, leaching was measured over a six-month period at 50°C. The results, summarized in the table below, show that the amount of migration is highly dependent on the nature of the contacting liquid. publications.gc.ca

| Contacting Liquid (Simulant) | Tin Extracted (mg/L) | Study Conditions |

|---|---|---|

| Water | < 0.01 | 6 months at 50°C |

| Acetic Acid | < 0.2 | |

| Ethanol | < 0.2 | |

| Heptane | < 0.2 |

Data sourced from a study on the leaching of dioctyltin bis(maleate) from food-grade PVC resin. publications.gc.ca

Mechanisms of Environmental Transformation and Degradation

The environmental transformation of this compound involves the breakdown of the organotin structure through various abiotic and biotic processes. The degradation of organotin compounds primarily involves the cleavage of the tin-carbon bond. cdc.gov

Chemical and photochemical pathways are significant contributors to the degradation of organotin compounds in the environment. who.int The breaking of the tin-carbon bond can occur through ultraviolet (UV) irradiation. cdc.gov This photodegradation process is generally accelerated by sunlight and higher temperatures. dcceew.gov.au For related butyltin compounds, studies have shown that UV degradation in water proceeds sequentially, with tributyltin degrading to dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT), and ultimately to inorganic tin. researchgate.net This suggests a similar stepwise dealkylation pathway could be relevant for dioctyltin compounds.

Recent research has also explored the influence of microplastics on the environmental fate of organotins. One study found that the presence of certain microplastics, such as polypropylene (B1209903) (PP), polyethylene (B3416737) (PE), polystyrene (PS), and polymethyl methacrylate (B99206) (PMMA), affects the photodegradation of organotin compounds. nih.gov The degradation rates were influenced by the adsorption of the organotins onto the microplastic particles, indicating that the ubiquitous presence of microplastic pollution could alter the natural photochemical degradation pathways of these compounds in aquatic systems. nih.gov

Microbial activity is another key mechanism for the transformation of organotin compounds. dcceew.gov.au This process, known as biotransformation, involves the biological cleavage of the tin-carbon bond by microorganisms present in the environment. cdc.govnih.gov While specific microbial pathways for this compound are not extensively detailed in available literature, the general process for organotins is recognized as an important degradation route. dcceew.gov.au

However, the efficiency of this biodegradation can be low for some dioctyltin compounds. For example, the aerobic degradation of dioctyltin maleate (DOTM) was characterized by a very low BOD (Biochemical Oxygen Demand) degradation rate of just 3%, suggesting limited susceptibility to microbial breakdown under those specific test conditions. env.go.jp This indicates that while microbial biotransformation is a possible degradation pathway, its rate and extent can be highly variable depending on the specific dioctyltin compound and environmental conditions. env.go.jp

| Degradation Pathway | Mechanism | Influencing Factors | Source |

|---|---|---|---|

| Photochemical Degradation | Cleavage of tin-carbon bond by UV irradiation. | Sunlight, temperature, presence of microplastics. | dcceew.gov.aucdc.govnih.gov |

| Microbial Biotransformation | Biological cleavage of tin-carbon bond by microorganisms. | Specific microbial populations, compound structure. | dcceew.gov.aucdc.govenv.go.jp |

Influence of Environmental Factors on Degradation Kinetics (e.g., Temperature, Light, Metal Ions)

The environmental persistence and degradation of this compound are significantly influenced by abiotic factors such as light and water. While specific kinetic studies on this compound are limited, research on related dioctyltin (DOT) compounds provides critical insights into its environmental fate. Organotin compounds, once in the environment, can undergo stepwise dealkylation or dearylation, eventually breaking down into less substituted, and ultimately, inorganic tin. scispace.com

Light (Photodegradation): Ultraviolet (UV) radiation is a key factor in the degradation of dioctyltin compounds. One study demonstrated that dioctyltin can be degraded by UV light, breaking down into monooctyltin and inorganic tin. publications.gc.ca The rate of this photodegradation was observed to be approximately one-third the rate of dibutyltin degradation under similar conditions. publications.gc.ca This suggests that sunlight plays a crucial role in the natural attenuation of dioctyltin compounds in aquatic environments.

Hydrolysis: The breakdown of dioctyltin compounds in water, often described as hydrolysis, is another significant degradation pathway. Research has reported half-lives for dioctyltin in water and water-sediment systems ranging from 2 to 6 days. publications.gc.ca This relatively rapid degradation in aquatic systems indicates that the compound is not highly persistent under these conditions. The ester linkages in this compound are susceptible to hydrolysis, which would cleave the lauroyloxy groups from the dioctyltin moiety, representing the initial step in its degradation cascade.

While the influence of temperature and metal ions on the degradation kinetics of this compound specifically is not well-documented in available literature, these factors are known to affect chemical reactions in general. Increased temperature typically accelerates reaction rates, including hydrolysis and photodegradation. The presence of certain metal ions can also potentially catalyze degradation reactions. publications.gc.ca

Interactive Table: Factors Influencing Dioctyltin Degradation

| Environmental Factor | Observed Effect on Dioctyltin Compounds | Reported Data/Findings | Reference |

|---|---|---|---|

| Light (UV Radiation) | Primary driver of degradation to monooctyltin and inorganic tin. | Degradation rate is approximately one-third that of dibutyltin. | publications.gc.ca |

| Water (Hydrolysis) | Leads to breakdown in aquatic and sediment systems. | Reported half-life of 2-6 days. | publications.gc.ca |

| Temperature | Expected to increase the rate of degradation reactions. | General chemical principle; specific kinetic data for DOTL is scarce. | publications.gc.ca |

| Metal Ions | Potential to catalyze degradation. | Some degradation reactions are induced by transition-metal ions. | publications.gc.ca |

Advanced Analytical Methods for Environmental Monitoring

The detection and quantification of this compound and other organotins in the environment require highly sensitive and specific analytical methods due to their presence at trace levels and the varying toxicity of different tin species. scispace.comresearchgate.net

Spectroscopic Techniques for Trace Analysis (e.g., Atomic Absorption Spectroscopy for total tin)

Spectroscopic methods are fundamental for determining the total tin concentration in environmental samples. Atomic Absorption Spectrometry (AAS), particularly with a graphite (B72142) furnace (GFAAS or ETAAS), is a widely used, practical, and sensitive technique for this purpose. tandfonline.comnih.govcdc.govdigicollections.net

The process typically involves:

Sample Digestion: Environmental samples such as water, soil, or biological tissues are first subjected to a digestion process, often using strong acids, to break down the organic matrix and convert all organotin species to inorganic tin(IV). tandfonline.comcdc.govk-state.edu

Atomization: The digested sample is then introduced into a graphite furnace, where it is heated to a high temperature (e.g., an atomization temperature of 2300°C) to create a cloud of free tin atoms. k-state.edu

Detection: A light beam of a specific wavelength is passed through the atom cloud, and the amount of light absorbed by the tin atoms is measured. This absorbance is proportional to the total tin concentration in the original sample.

GFAAS is valued for its high sensitivity, with the ability to detect tin at nanogram levels (absolute sensitivity of 0.1 ng). tandfonline.comnih.gov For water samples with very low concentrations, a preconcentration step, such as coprecipitation, may be performed before analysis to enhance detection limits. tandfonline.comnih.gov While AAS is excellent for determining total tin content, it does not provide information about the specific organotin compounds present (speciation). cdc.govdigicollections.net

Chromatographic Methods for Speciation and Quantification

To understand the specific environmental risks posed by compounds like this compound, it is essential to perform speciation analysis, which separates and quantifies individual organotin compounds. scispace.com This is most commonly achieved by coupling a chromatographic separation technique with a highly sensitive detector.

High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method for the speciation of many organotin compounds. scispace.comdigicollections.net A significant advantage of HPLC over other methods like Gas Chromatography (GC) is that it can often analyze the compounds directly without a chemical derivatization step, which simplifies sample preparation and reduces the risk of altering the organotin species. digicollections.netnelac-institute.orgperkinelmer.comsciex.com In HPLC, the sample is passed through a column (e.g., a C18 reversed-phase column) with a liquid mobile phase, which separates the different organotin compounds based on their chemical properties. nelac-institute.orgspeciation.net

Gas Chromatography (GC): GC is another powerful separation technique known for its high resolution. scispace.comcdc.gov However, because organotin compounds are generally not volatile enough for direct GC analysis, they typically require a derivatization step to convert them into more volatile forms before injection into the chromatograph. scispace.comcdc.govanalchemres.org

Coupled Detection Systems: Both HPLC and GC are most effective when paired with highly sensitive detectors for trace organotin analysis.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The coupling of HPLC or GC with ICP-MS is the state-of-the-art method for organotin speciation. speciation.netresearchgate.netnih.gov After the compounds are separated by the chromatograph, they are introduced into the ICP-MS, which atomizes and ionizes them in a high-temperature plasma. The mass spectrometer then detects the tin isotopes, allowing for extremely sensitive and selective quantification of each organotin species. Detection limits for HPLC-ICP-MS can be in the range of 0.14 to 0.57 µg Sn/L. speciation.net This technique is several orders of magnitude more sensitive than detection with atomic emission spectrometry (ICP-AES). nih.gov

Interactive Table: Comparison of Analytical Methods for Tin

| Technique | Type of Analysis | Common Detector | Key Advantages | Key Limitations | Reference |

|---|---|---|---|---|---|

| Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) | Total Tin | N/A | High sensitivity (ng levels), well-established, practical. | Does not provide speciation; requires sample digestion. | tandfonline.comnih.govcdc.gov |

| High-Performance Liquid Chromatography (HPLC) | Speciation | ICP-MS | Simplified sample preparation (no derivatization needed), suitable for non-volatile compounds. | Resolution may be lower than GC for some compounds. | digicollections.netnelac-institute.orgperkinelmer.com |

| Gas Chromatography (GC) | Speciation | ICP-MS, FPD | High resolution and separation efficiency. | Requires derivatization step to increase analyte volatility. | scispace.comcdc.govanalchemres.org |

| Capillary Electrophoresis (CE) | Speciation | ICP-MS | Enhanced separation efficiency for certain organotins. | Detection limits may be higher than HPLC or GC methods (e.g., 0.037 to 0.112 mg/L). | rsc.org |

Toxicological and Ecotoxicological Assessments of Bis Lauroyloxy Dioctyltin

Ecotoxicological Impact Studies on Environmental Biota

The release of chemical compounds into the environment necessitates a thorough evaluation of their potential impact on ecosystems. For Bis(lauroyloxy)dioctyltin, ecotoxicological studies have primarily focused on aquatic environments, with less information available for terrestrial systems.

Studies have shown that this compound exhibits toxicity towards aquatic organisms. The acute toxicity has been evaluated for several species, providing insight into the potential immediate risks to aquatic ecosystems. For the water flea (Daphnia magna), a 48-hour median effective concentration (EC50) was determined to be 0.16 mg/L borealisgroup.com. Further assessments identified a 48-hour LC50 of 11 µg/L for Daphnia magna and a 96-hour LC50 of 86 µg/L for the fish species Danio rerio (zebrafish) env.go.jp.

Chronic toxicity data, which is crucial for understanding long-term environmental effects, indicated a value of 0.62 µg/L for algae env.go.jp. Based on this chronic toxicity value, a predicted no-effect concentration (PNEC) for aquatic organisms was established at 0.0062 µg/L env.go.jp. The ratio of the predicted environmental concentration to this PNEC value in freshwater bodies was calculated to be 1.5, suggesting a potential risk to these environments env.go.jp.

| Organism | Test Duration | Endpoint | Value |

|---|---|---|---|

| Daphnia magna (Water flea) | 48 hours | EC50 | 0.16 mg/L borealisgroup.com |

| Daphnia magna (Water flea) | 48 hours | LC50 | 11 µg/L env.go.jp |

| Danio rerio (Zebrafish) | 96 hours | LC50 | 86 µg/L env.go.jp |

| Algae | Chronic | NOEC | 0.62 µg/L env.go.jp |

Mammalian Toxicology and Biological Response Mechanisms

The toxicological profile of this compound in mammals has been investigated through various exposure routes and durations. Much of the understanding of its systemic toxicity comes from data on the compound itself and through read-across from structurally similar dioctyltin (B90728) compounds industrialchemicals.gov.auindustrialchemicals.gov.au.

Acute toxicity studies indicate that this compound has low acute toxicity via oral and dermal routes. industrialchemicals.gov.auindustrialchemicals.gov.au In studies with rats, the oral median lethal dose (LD50) was reported to be greater than 2000 mg/kg bw for female Wistar rats and 6450 mg/kg bw in another rat study industrialchemicals.gov.au. The dermal LD50 in rats was also found to be greater than 2000 mg/kg bw, with no deaths or signs of toxicity reported at this dose industrialchemicals.gov.au. In contrast, the compound is considered toxic by the intraperitoneal route chemicalbook.comchemicalbook.com.

| Exposure Route | Species | Endpoint | Value |

|---|---|---|---|

| Oral | Rat (Wistar, female) | LD50 | >2000 mg/kg bw industrialchemicals.gov.au |

| Oral | Rat | LD50 | 6450 mg/kg bw industrialchemicals.gov.au |

| Dermal | Rat | LD50 | >2000 mg/kg bw industrialchemicals.gov.au |

| Intraperitoneal | Not specified | Toxicity | Poison chemicalbook.comchemicalbook.com |

Repeated exposure to dioctyltin compounds can lead to serious systemic health effects, with the immune system being a primary target. industrialchemicals.gov.au Studies based on read-across data from related compounds like dioctyltin dichloride and dioctyltin oxide show consistent effects on the thymus. industrialchemicals.gov.au These effects include decreased thymus weights and associated lymphoid depletion following repeated oral exposure at low doses env.go.jpindustrialchemicals.gov.au. Dioctyltin compounds are recognized as potent thymolytic and immunotoxic agents in rats nih.gov.

In addition to immunotoxicity, developmental toxicity is a critical health effect. industrialchemicals.gov.au Data from related dioctyltin compounds have shown adverse developmental outcomes, including increased post-implantation loss, a higher incidence of resorption, and reduced fetal bodyweight industrialchemicals.gov.au.

Specific biomonitoring studies for this compound were not identified in the reviewed literature. However, based on its known toxicological profile, key biological effects that would be the focus of such monitoring can be inferred. The primary target organ for dioctyltin compounds is the thymus industrialchemicals.gov.aunih.gov. Therefore, biomonitoring efforts would likely focus on immunological parameters. Key indicators would include measurements of thymus weight and histological examination for lymphoid depletion env.go.jpindustrialchemicals.gov.au. These endpoints serve as sensitive markers for the immunotoxic effects consistently observed in animal studies with dioctyltin compounds industrialchemicals.gov.au.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetic profile of this compound, like other organotin compounds, is crucial for understanding its potential toxicity. While specific studies on this compound are limited, data from related dioctyltin compounds, such as dioctyltin dichloride (DOTC), provide valuable insights through a read-across approach. The systemic toxicity of dioctyltin compounds is primarily driven by the dioctyltin moiety. industrialchemicals.gov.au

Absorption: Following oral administration of dioctyltin compounds, absorption from the gastrointestinal tract is generally low. inchem.org A significant portion of an oral dose of dioctyltin is eliminated in the feces. inchem.org For instance, in a study with DOTC, a large fraction of the administered oral dose was excreted in the feces, indicating limited absorption. It is anticipated that this compound would exhibit a similar absorption profile. industrialchemicals.gov.au

Distribution: Once absorbed, dioctyltin compounds are distributed throughout the body. Animal studies with DOTC have shown that the highest concentrations are typically found in the liver and kidneys. nih.gov There is also evidence of distribution to other tissues, although transfer across the blood-brain barrier appears to be limited. inchem.org

Metabolism: this compound is expected to undergo hydrolysis, releasing the dioctyltin moiety and lauric acid. industrialchemicals.gov.au The metabolism of the dioctyltin moiety itself is thought to be limited. europa.eu The primary metabolite of dibutyltin (B87310), a related organotin, is butyl(3-hydroxybutyl)tin, suggesting that similar metabolic pathways could exist for dioctyltin, although specific data is lacking. inchem.org

Excretion: The primary route of excretion for unabsorbed dioctyltin compounds is through the feces. inchem.orgindustrialchemicals.gov.au For the absorbed fraction, both fecal and urinary excretion are observed. industrialchemicals.gov.au Studies on DOTC have shown that a substantial amount of an oral dose is excreted in the feces within the first few days. industrialchemicals.gov.au The elimination half-life for dioctyltin compounds is estimated to be several days. inchem.org

Molecular and Cellular Mechanisms of Toxicity

The toxicity of organotin compounds, including this compound, is exerted through various molecular and cellular mechanisms. A key target of dioctyltin compounds is the immune system, particularly the thymus. industrialchemicals.gov.aunih.gov

One of the primary mechanisms of dioctyltin-induced immunotoxicity is the induction of apoptosis, or programmed cell death, in immune cells. nih.gov Studies with dioctyltin chloride have demonstrated increased numbers of apoptotic cells in the thymus and spleen of treated animals. nih.gov This leads to thymic atrophy and lymphocyte depletion, which are characteristic effects of dioctyltin exposure. industrialchemicals.gov.auenv.go.jp

At the cellular level, organotin compounds are known to interact with and disrupt biological membranes due to their lipophilic nature. researchgate.net This can alter membrane functions and electrostatic charges. researchgate.net Some organotins have also been shown to inhibit microtubule assembly, a process essential for cell division and maintenance of cell structure. researchgate.net While the precise mechanisms for this compound are not fully elucidated, it is expected to share these general modes of action with other organotins.

Reproductive and Developmental Toxicity Assessments

Based on read-across data from other dioctyltin compounds, this compound is expected to have adverse effects on development. industrialchemicals.gov.au Consistent developmental toxicity has been observed in studies with dioctyltin dichloride, dioctyltin alkyl mercaptoacetates, and dioctyltin oxide. industrialchemicals.gov.au

Key findings from these studies include:

Increased post-implantation loss industrialchemicals.gov.au

Increased incidence of fetal resorption industrialchemicals.gov.au

Decreased number of live pups industrialchemicals.gov.au

Increased pup mortality industrialchemicals.gov.au

Decreased fetal body weight industrialchemicals.gov.au

Increased incidence of fetal malformations industrialchemicals.gov.au

A recent prenatal developmental study on dioctyltin dilaurate, a closely related compound, revealed a dose-dependent increase in the incidence of incomplete ossification of the cervical arches in fetuses. industrialchemicals.gov.au However, a study on dioctyltin bis(2-ethylhexylthioglycolate) (DOTE) found no evidence of teratogenicity or fetotoxicity in rabbits or mice. nih.gov This suggests that while there is a general concern for developmental toxicity with dioctyltin compounds, the specific effects may vary depending on the full chemical structure.

| Developmental Toxicity Endpoint | Observed Effects in Dioctyltin Compound Studies |

| Post-Implantation Survival | Increased loss |

| Fetal Viability | Increased resorption, decreased number of live pups, increased pup mortality |

| Fetal Growth | Decreased fetal body weight |

| Fetal Morphology | Increased incidence of malformations and incomplete ossification |

Carcinogenicity and Mutagenicity Evaluations

Regarding mutagenicity, based on available in vitro data for several dioctyltin compounds and read-across from dioctyltin dichloride, dioctyltin alkyl mercaptoacetates, and dioctyltin oxide, this compound is not expected to be genotoxic. industrialchemicals.gov.au Studies on dioctyltin maleate (B1232345) have also shown negative results in micronucleus and Ames tests. epa.gov While some organotins like tributyltin oxide have shown mutagenic potential in certain assays, this does not appear to be a consistent finding across all organotin classes, particularly for dioctyltins. nih.gov

| Genotoxicity Assay | Result for Related Dioctyltin Compounds |

| Ames Test | Negative |

| Micronucleus Test | Negative |

| In vitro assays | Not expected to be genotoxic |

Structure-Toxicity Relationships within Organotin Chemistry

Correlation of Molecular Structure with Toxicological Profiles

The toxicity of organotin compounds is strongly correlated with their molecular structure, specifically the number and nature of the organic groups attached to the tin atom. industrialchemicals.gov.au For di-substituted organotins like this compound, the general formula is R₂SnX₂, where 'R' is the organic group and 'X' is the anionic ligand.

The primary driver of the systemic toxicity of these compounds is the organotin moiety (R₂Sn²⁺), in this case, the dioctyltin cation. industrialchemicals.gov.au The nature of the 'R' group significantly influences the biological activity. The anionic ligand 'X', in this case, the lauroyloxy group, primarily affects the physicochemical properties of the compound, such as its solubility and stability, which can in turn influence its absorption and local toxicity. industrialchemicals.gov.au

Regulatory Frameworks and Risk Management Paradigms for Bis Lauroyloxy Dioctyltin

Global and Regional Chemical Regulations

Regulatory oversight of Bis(lauroyloxy)dioctyltin varies by jurisdiction but is primarily driven by comprehensive chemical management programs in Europe and North America. These regulations address the entire lifecycle of the chemical, from manufacturing and importation to its use in various products.

Under the European Union's REACH Regulation (EC) No 1907/2006, this compound is subject to stringent oversight. A significant regulatory milestone occurred in January 2021, when Dioctyltin (B90728) dilaurate and a group of related dioctyltin compounds were officially included in the Candidate List of Substances of Very High Concern (SVHCs) for authorization. This inclusion was based on the substance's classification as toxic for reproduction (Article 57c). The identification as an SVHC triggers legal obligations for companies using the substance, including the requirement to provide information on its safe use and to notify the European Chemicals Agency (ECHA) if articles contain the substance above a certain concentration.

The SVHC identification is a key step in the REACH authorization process. Substances on the Candidate List may subsequently be included in the Authorisation List (Annex XIV), which would mean they could not be placed on the market or used after a specific date without prior authorization for a specific use.

Similarly, in the United Kingdom, following its departure from the EU, UK REACH has undertaken a regulatory management options analysis (RMOA) for this group of dioctyltin compounds to determine the most appropriate measures to manage risks to human health and the environment.

While not explicitly listed as a restricted substance under Annex XVII of REACH, which details restrictions on the manufacture, placing on the market, and use of certain dangerous substances, preparations, and articles, the SVHC classification represents a significant regulatory control.

Table 1: REACH Regulatory Status of this compound

| Regulation | Status | Reason | Implications |

|---|---|---|---|

| EU REACH (EC) No 1907/2006 | Substance of Very High Concern (SVHC) | Toxic for reproduction (Article 57c) | - Communication requirements in the supply chain

|

| UK REACH | Under Regulatory Management Options Analysis (RMOA) | Assessment of risks to human health and the environment | Determination of appropriate risk management measures for Great Britain |

This compound has been utilized as a heat stabilizer in polyvinyl chloride (PVC) products, some of which may be intended for food contact applications. The regulatory landscape for food contact materials (FCMs) is complex and requires strict adherence to ensure consumer safety.

In the European Union , the overarching legislation is the Framework Regulation (EC) No 1935/2004, which sets out the general principles of safety and inertness for all FCMs. It mandates that materials must not transfer their constituents to food in quantities that could endanger human health, change the composition of the food in an unacceptable way, or deteriorate its organoleptic properties. For plastics, Regulation (EU) No 10/2011 establishes a "Union List" of authorized substances that can be intentionally used in the manufacture of plastic FCMs. Any substance used must be on this positive list, and specific migration limits (SMLs) are often set for individual substances to restrict the amount that can migrate into food. The migration of organotin compounds from PVC materials is a recognized concern that is managed through these regulatory limits.

In the United States , the Food and Drug Administration (FDA) regulates food contact substances as indirect food additives. Substances must be used in accordance with a regulation listed in Title 21 of the Code of Federal Regulations (21 CFR) or be the subject of an effective Food Contact Notification (FCN). The FDA's regulations in 21 CFR Parts 175-178 provide lists of permitted substances for use in polymers, coatings, and adhesives. While some dioctyltin derivatives have been approved for use in food-grade PVC, the specific status of this compound requires verification against the current inventory of effective FCNs and regulations. The FCN system is proprietary to the notifying company.

Protecting workers who may be exposed to this compound during its manufacture or use in industrial processes is a critical component of its regulatory framework. Occupational health and safety agencies establish exposure limits to control airborne concentrations of hazardous substances in the workplace.

While a specific Threshold Limit Value (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH) has not been established for this compound, limits for organotin compounds in general provide guidance. For substances not individually listed, it is common practice to refer to limits for chemically similar compounds.

The U.S. Occupational Safety and Health Administration (OSHA) has set a Permissible Exposure Limit (PEL) for organotin compounds.

Table 2: General Occupational Exposure Limits for Organotin Compounds

| Agency | Exposure Limit Type | Value (as Sn) |

|---|---|---|

| OSHA (USA) | Permissible Exposure Limit (PEL) - Time-Weighted Average (TWA) | 0.1 mg/m³ |

| NIOSH (USA) | Recommended Exposure Limit (REL) - Time-Weighted Average (TWA) | 0.1 mg/m³ |

| ACGIH | Threshold Limit Value (TLV) - Time-Weighted Average (TWA) | 0.1 mg/m³ |

| ACGIH | Short-Term Exposure Limit (STEL) | 0.2 mg/m³ (with skin notation) |

Employers are required to implement control measures, such as engineering controls (e.g., ventilation), administrative controls, and personal protective equipment (PPE), to ensure that worker exposure remains below these established limits. chemigo.net

Risk Assessment Methodologies in Industrial and Consumer Contexts

Risk assessment for chemicals like this compound is a systematic process that involves identifying hazards, evaluating dose-response relationships, assessing exposure, and characterizing the resulting risk.

Human exposure to this compound can occur through various pathways in both industrial and consumer settings.

Industrial Exposure: In an occupational context, the primary routes of exposure are inhalation of dust or aerosols and dermal contact during manufacturing, formulation, and processing. inchem.org Workers handling the substance directly are at the highest risk. atamanchemicals.com Exposure is typically controlled through the use of closed systems and personal protective equipment. chemigo.net

Consumer Exposure: For the general public, exposure is more likely to occur through contact with finished articles. Potential pathways include:

Dermal Contact: Contact with consumer products containing the substance, such as PVC articles (e.g., flooring, gloves), textiles, and silicone-based products where it may be used as a catalyst.

Migration to Food: Leaching from PVC food packaging into foodstuffs is a potential source of dietary exposure. atamanchemicals.com The extent of migration is influenced by factors like temperature, contact time, and the nature of the food.

Indoor Environment: The substance may be released from products into the indoor environment, leading to exposure via inhalation of indoor air or ingestion of household dust.

Quantitative exposure assessments are complex and product-specific. They often rely on migration modeling and analysis to estimate the amount of substance a person might be exposed to during the use of a product. These assessments form the basis of the risk characterizations performed by regulatory bodies like ECHA.

Integrated risk characterization combines the hazard profile of a substance with exposure assessment data to estimate the probability of adverse effects occurring in a given population under specific conditions.

For this compound, the primary health concern identified by ECHA is reproductive toxicity. The risk characterization process concluded that the substance meets the criteria for an SVHC, which is in itself a significant risk management decision.

Key mitigation strategies stemming from this characterization include:

Regulatory Controls: The most prominent mitigation strategy is the implementation of regulations like REACH. The SVHC listing and potential future authorization requirements aim to phase out uses where risks are not adequately controlled and to encourage substitution with safer alternatives.

Setting Migration Limits: For applications like food contact materials, establishing and enforcing strict specific migration limits (SMLs) is a crucial strategy to minimize dietary exposure and protect consumers.

Supply Chain Communication: REACH mandates communication about the presence of SVHCs in articles, enabling downstream users and consumers to make informed choices and handle products safely.

Occupational Safety Measures: In industrial settings, risk is mitigated through adherence to occupational exposure limits, the use of engineering controls to minimize emissions, and the mandatory use of appropriate PPE, such as gloves and respiratory protection, to prevent direct contact and inhalation. chemigo.net

These strategies form a comprehensive approach to managing the risks associated with this compound, aiming to ensure its use does not pose an unacceptable risk to human health or the environment.

Best Practices for Safe Handling, Storage, and Disposal

The safe management of organotin compounds, such as this compound, is paramount to minimize exposure risks and prevent environmental contamination. Adherence to established best practices for handling, storage, and disposal is essential for occupational health and safety. atamanchemicals.com Due to its organotin nature, the compound is classified as a dangerous chemical, requiring careful management throughout its lifecycle. nbinno.com

Safe Handling

Proper handling procedures are critical to prevent direct contact and inhalation. This involves a combination of engineering controls, personal protective equipment (PPE), and stringent hygiene practices.

Engineering Controls:

Ventilation: Operations involving this compound should be conducted in a well-ventilated place. chemicalbook.comwindows.net Local exhaust ventilation may be necessary to control airborne concentrations, especially during processes that could generate dust or aerosols. chemicalbook.comborealisgroup.com

Equipment: It is recommended to use non-sparking tools and explosion-proof equipment to prevent ignition sources. chemicalbook.com All equipment should be properly grounded to prevent fire caused by electrostatic discharge. chemicalbook.comborealisgroup.com

Personal Protective Equipment (PPE): Workers handling the substance must use appropriate PPE to avoid contact with skin and eyes. atamanchemicals.comchemicalbook.com Recommended protective gear includes:

| Protective Equipment | Specification | Purpose |

| Eye/Face Protection | Safety glasses with side shields or face shield. | To protect against splashes and dust. windows.netborealisgroup.com |

| Hand Protection | Chemical-resistant gloves. | To prevent skin contact. windows.netborealisgroup.com |

| Body Protection | Suitable protective clothing. | To minimize skin exposure. chemicalbook.comwindows.netborealisgroup.com |

Hygiene Measures:

Avoid eating, drinking, or smoking in areas where the material is handled, stored, or processed. windows.netborealisgroup.com

Workers should wash their hands and face thoroughly after handling the compound and before eating or drinking. windows.netborealisgroup.com

Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse. borealisgroup.com

Storage

Correct storage conditions are vital for maintaining the stability of this compound and preventing accidental releases.

Storage Conditions: The bulk material should be stored in a cool, dry, and well-ventilated area. chemicalbook.comwindows.netatamanchemicals.com It is hygroscopic, meaning it can absorb moisture, which makes dry conditions particularly important. atamanchemicals.com The recommended storage temperature is generally between 10°C and 25°C. biosynth.com The substance should be stored away from direct sunlight and incompatible materials, such as foodstuff containers. chemicalbook.comwindows.net

| Storage Parameter | Recommendation | Rationale |

| Location | A dry, cool, well-ventilated place. chemicalbook.com | To ensure chemical stability and prevent degradation. atamanchemicals.com |

| Temperature | 10°C - 25°C | To maintain product integrity. biosynth.com |

| Containers | Store in the original, tightly closed container. chemicalbook.comwindows.netatamanchemicals.com | To prevent contamination and moisture absorption. atamanchemicals.com |

| Segregation | Store locked up and apart from incompatible materials and food. chemicalbook.comwindows.netborealisgroup.com | To prevent hazardous reactions and contamination. |

Packaging: this compound is available in various packaging sizes, including 25 kg plastic drums and 200 kg steel drums. nbinno.com Containers should be kept tightly sealed when not in use to reduce contact with air and moisture. windows.netatamanchemicals.com

Disposal

The disposal of this compound and its containers must be conducted in accordance with all applicable local, regional, and national regulations. atamanchemicals.comchemicalbook.comborealisgroup.com It should not be discharged into sewer systems or contaminate water, foodstuffs, or feed. chemicalbook.com

Waste Disposal:

Method: The material can be disposed of by removal to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. chemicalbook.com

Classification: As an organotin compound, it is often classified as hazardous waste, requiring specialized disposal procedures. nbinno.com

Contaminated Packaging Disposal:

Decontamination: Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning. chemicalbook.com

Final Disposal: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill. chemicalbook.com For combustible packaging materials, controlled incineration is a possible disposal route. chemicalbook.com

Advanced Research Directions and Emerging Applications of Bis Lauroyloxy Dioctyltin

Computational Chemistry and Molecular Modeling

While comprehensive computational studies focused exclusively on Bis(lauroyloxy)dioctyltin are not extensively detailed in publicly available literature, the methodologies are widely applied to the broader class of organotin(IV) carboxylates. These approaches are critical for predicting molecular behavior and guiding experimental research.